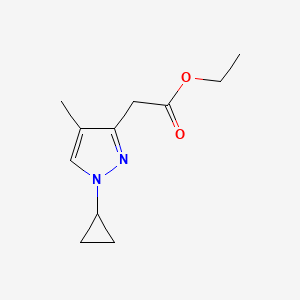
ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is characterized by the presence of a cyclopropyl group, a methyl group, and an ethyl ester moiety attached to the pyrazole ring, making it a valuable building block in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate typically involves the reaction of 1-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Functionalized pyrazole derivatives
Aplicaciones Científicas De Investigación
Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antileishmanial agent, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(1-cyclopropyl-4-phenyl-1H-pyrazol-3-yl)acetate: Similar structure but with a phenyl group instead of a methyl group, which may alter its reactivity and biological activity.
Ethyl 2-(1-cyclopropyl-4-chloro-1H-pyrazol-3-yl)acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Propiedades
IUPAC Name |
ethyl 2-(1-cyclopropyl-4-methylpyrazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)6-10-8(2)7-13(12-10)9-4-5-9/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFRWFHMPUWBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C=C1C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B6602153.png)
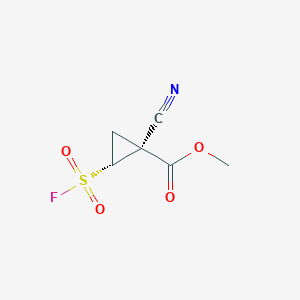
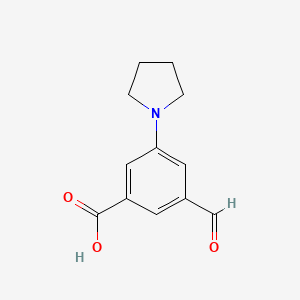
![rac-5-({[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)thiophene-2-carboxylic acid, trans](/img/structure/B6602170.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B6602171.png)
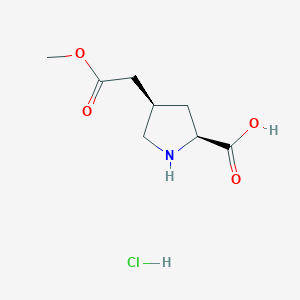
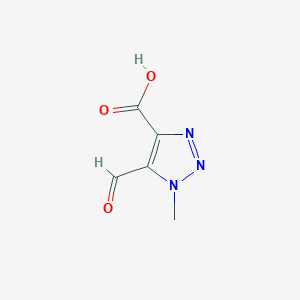
![{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B6602199.png)
![tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6602201.png)
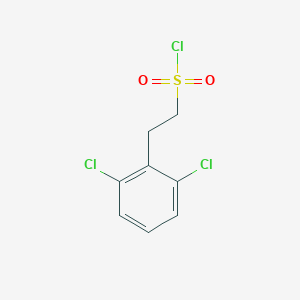
![methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6602215.png)
![2-methoxy-3-azabicyclo[3.1.0]hex-2-ene](/img/structure/B6602225.png)

![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)
